molecular formula C11H8N2O4 B15207257 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid

Cat. No.: B15207257
M. Wt: 232.19 g/mol
InChI Key: XRERPVOZPOQJGE-UHFFFAOYSA-N
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Description

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-benzoxazole core with a methyl substituent at position 7, a ketone group at position 2, and a carboxylic acid moiety at position 6. Its structural complexity arises from the fusion of pyrrolidine and benzoxazole rings, which confers unique electronic and steric properties.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

7-methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid

InChI

InChI=1S/C11H8N2O4/c1-4-7(10(14)15)8-5(12-4)2-3-6-9(8)17-11(16)13-6/h2-3,12H,1H3,(H,13,16)(H,14,15)

InChI Key

XRERPVOZPOQJGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC3=C2OC(=O)N3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted pyrrole with an appropriate benzoxazole precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Pharmaceutical Impurities: Fluoro-Substituted Benzoxazine Derivatives

Compound : (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Imp. E, EP)

  • Key Features :
    • A pyrido-benzoxazine scaffold with a fluorine atom at position 9 and a piperazine substituent at position 10.
    • Carboxylic acid group at position 4.
  • Comparison: The fluorine atom in Imp. E enhances electronegativity and may improve membrane permeability compared to the methyl group in the target compound.
  • Applications: Likely a degradation product or intermediate in fluoroquinolone antibiotics (e.g., ofloxacin derivatives) .

Compound : Ofloxacin N-Oxide Hydrochloride (Imp. F, EP)

  • Key Features :
    • A benzoxazine derivative with an N-oxide functionalized piperazine ring.
  • Comparison :
    • The N-oxide increases polarity, reducing lipophilicity compared to the target compound’s methyl group.
    • Both compounds share a carboxylic acid group, but Imp. F’s oxidized piperazine may limit metabolic stability .

Pyrazolo-Pyridine Esters

Compound : Ethyl 5-Benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6f)

  • Key Features :
    • Pyrazolo-pyridine core with ester (ethoxycarbonyl) and benzyl substituents.
  • Comparison: The ester group in 6f enhances lipophilicity, contrasting with the carboxylic acid in the target compound, which favors aqueous solubility.
  • Synthesis : Prepared via condensation reactions using benzylamine hydrochloride, highlighting divergent synthetic pathways compared to the target compound’s likely route .

Compound : Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)

  • Key Features :
    • Benzothiazole substituent at position 3.
  • Comparison :
    • The benzothiazole group confers aromaticity and rigidity, differing from the flexible dihydropyrrolo moiety in the target compound.
    • Thiazole’s sulfur atom may influence redox properties or metal coordination .

Dyes for Electrochromic Displays

Compound : 6'-(Ethyl(p-methyl苯胺)-2'-methyl-3H-异喹啉-3-酮) (Red ECD Dye)

  • Key Features: Isoquinoline-based dye with extended conjugation and substituents optimizing absorption spectra.
  • Comparison: The target compound’s benzoxazole core lacks the extended conjugation of isoquinoline dyes, limiting its utility in optical applications. Methyl and oxo groups in the target compound may reduce electrochemical stability compared to aromatic amines in dyes .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Applications Reference
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid Pyrrolo-benzoxazole Methyl (C7), carboxylic acid (C8) Ketone, carboxylic acid Unknown (structural studies)
(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Pyrido-benzoxazine Fluoro (C9), piperazine (C10) Ketone, carboxylic acid Pharmaceutical impurity
Ethyl 5-Benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6f) Pyrazolo-pyridine Benzyl (C5), phenyl (C2), ester (C7) Ketone, ester Synthetic intermediate
Red ECD Dye Isoquinoline Ethyl(p-methyl苯胺), methyl Amine, ketone Electrochromic displays

Research Findings and Implications

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., fluorine in Imp. E) enhance bioavailability in pharmaceuticals, whereas methyl groups may improve metabolic stability.
    • Carboxylic acids improve solubility for biological applications, while esters (e.g., 6f) are preferable for synthetic intermediates .
  • Structural Rigidity :

    • Benzoxazole and benzothiazole cores (e.g., 7g) offer rigidity for materials science, whereas dihydropyrrolo systems (target compound) provide conformational flexibility .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely requires multi-step heterocyclic condensation, similar to methods used for pyrazolo-pyridines .

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